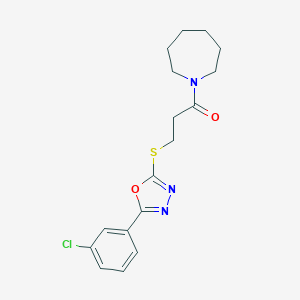![molecular formula C23H21N3O3S2 B285587 N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285587.png)
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide, also known as MBZP, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MBZP is a small molecule that exhibits promising biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Furthermore, this compound has been found to activate the p38 MAPK pathway, which plays a role in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been found to inhibit viral replication and reduce viral load.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide. One direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of this compound analogs with improved solubility and potency could lead to the discovery of more effective therapeutic agents.
Métodos De Síntesis
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercaptobenzimidazole with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with phenylsulfonyl chloride and triethylamine in acetonitrile to obtain the final product, this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has shown antiviral activity against herpes simplex virus type 1 and 2, and respiratory syncytial virus.
Propiedades
Fórmula molecular |
C23H21N3O3S2 |
|---|---|
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
3-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-17-11-13-18(14-12-17)24-22(27)15-16-30-23-25-20-9-5-6-10-21(20)26(23)31(28,29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,24,27) |
Clave InChI |
CNSDYPIVQFXCTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-9H-carbazole](/img/structure/B285504.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285508.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285513.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B285514.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)
![4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)
![1-Cyclohexyl-4-{1-methyl-2-[(4-methylphenyl)sulfonyl]ethyl}piperazine](/img/structure/B285527.png)

